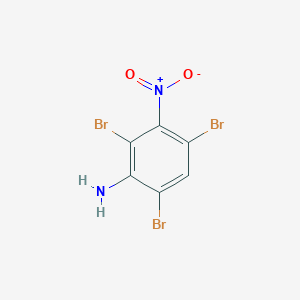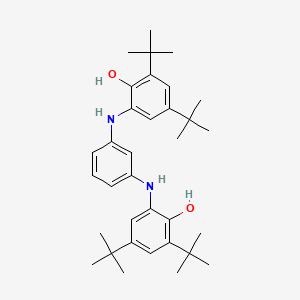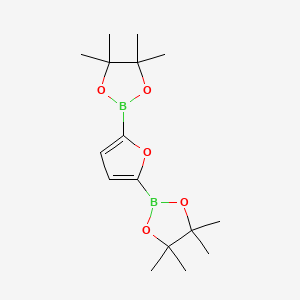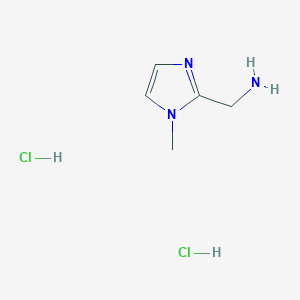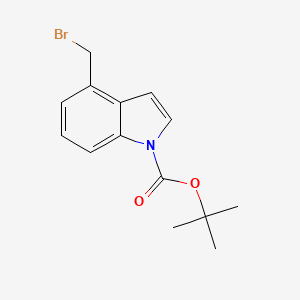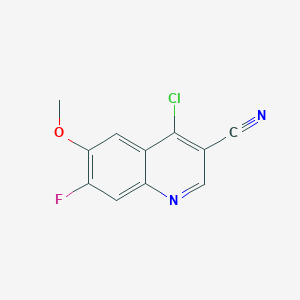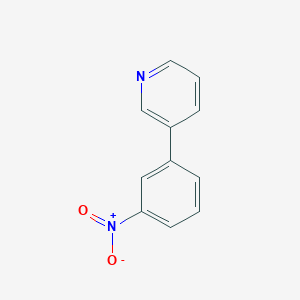
3-(3-Nitrophenyl)pyridine
Übersicht
Beschreibung
3-(3-Nitrophenyl)pyridine is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Ligand for Coordination Chemistry and Building Blocks in Supramolecular Chemistry
3-(3-Nitrophenyl)pyridine derivatives have been synthesized for use as ligands to coordinate transition metal sites. These derivatives, such as 1-(nitrophenyl) functionalized 2-(3-pyrazolyl)pyridines, are important in the development of multidentate chelate ligands, playing a pivotal role in supramolecular chemistry. They serve as precursors for constructing complex molecular structures, demonstrating their potential in the field of coordination chemistry (Rößlera et al., 2004).
2. Synthesis of Antiviral Agents
This compound and its analogs have been employed in synthesizing novel compounds with potential antiviral properties. For instance, 3-(pyridin-4-yl)-1,2,4-triazines and their 4-nitrophenyl analogs exhibit promising characteristics against the vaccinia virus, highlighting their significance in the development of new antiviral drugs (Shabunina et al., 2021).
3. Photophysical and Photochemical Properties
The compounds derived from this compound have been studied for their intriguing photophysical and photochemical properties. For example, certain nitrophenylpyridine derivatives have demonstrated significant interactions in their solid state structures and have been studied for their potential applications in photochemistry, particularly in the area of electron transfer processes (Chen et al., 2009).
4. Structural Studies and Crystal Engineering
Structural elucidation of this compound derivatives has provided insights into the design and development of novel materials. Detailed crystallographic studies have been carried out to understand the molecular structure and interactions of these compounds, aiding in the crystal engineering of noncentrosymmetric structures for applications like nonlinear optics (Jin et al., 2000).
5. Antineoplastic Drug Synthesis
This compound derivatives have been utilized in the synthesis of antineoplastic (anti-cancer) drugs. The compounds serve as key intermediates in the synthesis of drugs like GDC-0449, demonstrating the vital role of these nitrophenylpyridine derivatives in the pharmaceutical industry (Cao et al., 2014).
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The reaction mechanism of nitropyridines, a related class of compounds, involves the migration of the nitro group from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Biochemical Pathways
It’s known that nitropyridines can be synthesized from 3-nitropyridine, which forms 5-nitropyridine-2-sulfonic acid in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines can be synthesized .
Result of Action
Similar compounds, such as indole derivatives, have shown diverse biological activities, suggesting that they could have a wide range of molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
3-(3-Nitrophenyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monooxygenases and dehydrogenases. These interactions often involve the nitro group of this compound, which can undergo reduction or oxidation reactions. The compound’s ability to participate in redox reactions makes it a valuable tool for studying enzyme mechanisms and metabolic pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression profiles. Additionally, this compound has been found to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The nitro group of the compound can form hydrogen bonds and electrostatic interactions with amino acid residues in enzyme active sites. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, which may have different biological activities. The temporal effects of this compound are therefore dependent on its stability and the rate of degradation in different experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, this compound can become toxic, leading to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by monooxygenases and dehydrogenases. The compound can undergo biotransformation, resulting in the formation of various metabolites. These metabolic pathways often involve the reduction of the nitro group to an amino group, followed by further modifications. The interactions of this compound with metabolic enzymes can influence metabolic flux and alter metabolite levels in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters. Studies have shown that this compound can be actively transported into cells, where it accumulates in specific compartments, affecting its biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action .
Eigenschaften
IUPAC Name |
3-(3-nitrophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)11-5-1-3-9(7-11)10-4-2-6-12-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYZVWPHCFEYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479436 | |
| Record name | 3-(3-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-50-2 | |
| Record name | 3-(3-Nitrophenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
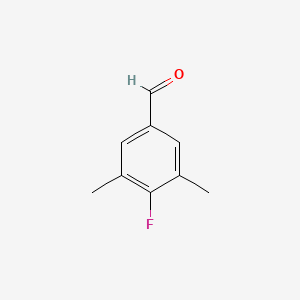

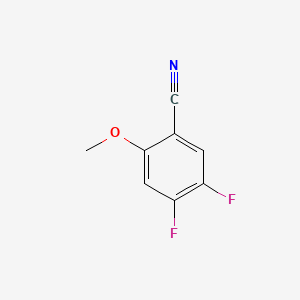

![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)

